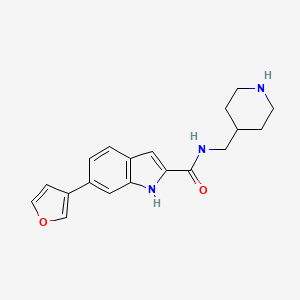
Nlrp3-IN-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nlrp3-IN-6 is a small molecule inhibitor specifically targeting the NLRP3 inflammasome. The NLRP3 inflammasome is a protein complex that plays a crucial role in the innate immune system by regulating the activation of caspase-1 and the subsequent release of pro-inflammatory cytokines such as interleukin-1β and interleukin-18 . Dysregulation of the NLRP3 inflammasome has been implicated in various inflammatory and autoimmune diseases, making this compound a valuable compound for therapeutic research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nlrp3-IN-6 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as nucleophilic substitution, oxidation, and cyclization . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This involves optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with regulatory standards. The process may also include purification steps such as crystallization and chromatography to achieve the desired quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Nlrp3-IN-6 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of specific functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Cyclization: Formation of ring structures from linear precursors.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from the reactions involving this compound are typically intermediates that lead to the final active compound. These intermediates may include various substituted aromatic rings, heterocycles, and other functionalized molecules .
Applications De Recherche Scientifique
Nlrp3-IN-6 has a wide range of scientific research applications, including:
Mécanisme D'action
Nlrp3-IN-6 exerts its effects by specifically inhibiting the activation of the NLRP3 inflammasome. The compound binds to the NLRP3 protein, preventing its oligomerization and subsequent assembly into the active inflammasome complex . This inhibition blocks the activation of caspase-1 and the release of pro-inflammatory cytokines, thereby reducing inflammation and immune responses . The molecular targets and pathways involved include the NLRP3 protein, caspase-1, and the downstream signaling molecules interleukin-1β and interleukin-18 .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Nlrp3-IN-6 include other NLRP3 inflammasome inhibitors such as MCC950, CY-09, and OLT1177 . These compounds share the common goal of inhibiting the NLRP3 inflammasome but may differ in their chemical structures, potency, and selectivity .
Uniqueness of this compound
This compound is unique in its specific binding affinity and inhibitory mechanism, which may offer advantages in terms of efficacy and safety compared to other inhibitors . Its distinct chemical structure also provides opportunities for further optimization and development of new therapeutic agents targeting the NLRP3 inflammasome .
Propriétés
Formule moléculaire |
C18H15ClN2O4S3 |
|---|---|
Poids moléculaire |
455.0 g/mol |
Nom IUPAC |
4-[(Z)-[3-[(5-chloro-2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzenesulfonamide |
InChI |
InChI=1S/C18H15ClN2O4S3/c1-25-15-7-4-13(19)9-12(15)10-21-17(22)16(27-18(21)26)8-11-2-5-14(6-3-11)28(20,23)24/h2-9H,10H2,1H3,(H2,20,23,24)/b16-8- |
Clé InChI |
WTXZNFZCCPBQIR-PXNMLYILSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)Cl)CN2C(=O)/C(=C/C3=CC=C(C=C3)S(=O)(=O)N)/SC2=S |
SMILES canonique |
COC1=C(C=C(C=C1)Cl)CN2C(=O)C(=CC3=CC=C(C=C3)S(=O)(=O)N)SC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


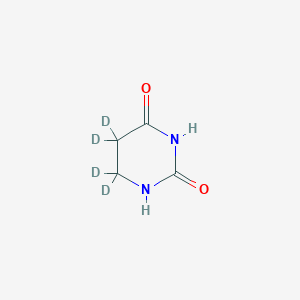





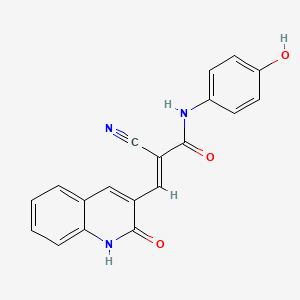
![Cyclopropyl-[4-[3-(4-pyridin-4-ylpiperidin-1-yl)propoxy]phenyl]methanone](/img/structure/B12396268.png)
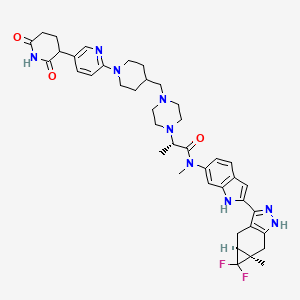
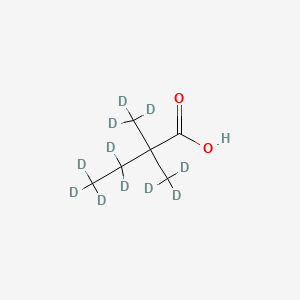
![(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-6-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B12396276.png)

